molecular formula C12H17N3 B2681714 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine CAS No. 487017-58-3

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine

Cat. No.: B2681714
CAS No.: 487017-58-3
M. Wt: 203.289
InChI Key: SHDOJICOOSZOSL-UHFFFAOYSA-N
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Description

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aniline derivatives with ethyl and propyl halides in the presence of a base, followed by cyclization using a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that may include catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine
  • 1-ethyl-3-butyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine
  • 1-ethyl-3-phenyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine

Uniqueness

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine is unique due to its specific alkyl substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl and propyl groups may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Biological Activity

1-Ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine (CAS No. 487017-58-3) is a heterocyclic compound belonging to the benzodiazole family. Its unique chemical structure and potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NC_{12}H_{17}N. The compound features a benzene ring fused with a diazole ring, which is characteristic of benzodiazole derivatives. The presence of ethyl and propyl groups contributes to its solubility and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects.

Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment.

Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Research Findings and Case Studies

Several studies have investigated the biological activities associated with this compound:

Antimicrobial Activity

A study conducted on various benzodiazole derivatives highlighted the antimicrobial potential of this compound. The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Anti-inflammatory Studies

In vitro assays revealed that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and various target proteins. These studies indicate that the compound may bind effectively to active sites of enzymes involved in inflammation and microbial resistance .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, a comparison with similar compounds is essential:

Compound NameStructure TypeNotable Activity
1-Ethyl-3-methylbenzimidazol-2-imineBenzimidazole derivativeModerate antimicrobial activity
1-Ethyl-3-butylbenzimidazol-2-imineBenzimidazole derivativeLow anti-inflammatory properties
1-Ethyl-3-(4-fluorophenyl)-benzimidazolBenzimidazole derivativeHigh cytotoxicity against cancer cells

The presence of different alkyl substituents significantly influences the solubility and reactivity of these compounds. Specifically, the propyl group in 1-ethyl-3-propylbenzimidazol appears to enhance its interaction with biological targets compared to others .

Properties

IUPAC Name

1-ethyl-3-propylbenzimidazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-3-9-15-11-8-6-5-7-10(11)14(4-2)12(15)13/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDOJICOOSZOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N(C1=N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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